molecular formula C18H11F3N4S B3869692 (4-phenyl-1,3-thiazol-2-yl){[2-(trifluoromethyl)phenyl]hydrazono}acetonitrile

(4-phenyl-1,3-thiazol-2-yl){[2-(trifluoromethyl)phenyl]hydrazono}acetonitrile

Cat. No. B3869692
M. Wt: 372.4 g/mol
InChI Key: OPZHYLBIJYIYCO-MYYYXRDXSA-N
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Description

The compound “(4-phenyl-1,3-thiazol-2-yl){[2-(trifluoromethyl)phenyl]hydrazono}acetonitrile” belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .


Synthesis Analysis

The synthesis of this compound has been described in various studies. For instance, a new antifungal agent (4-phenyl-1, 3-thiazol-2-yl) hydrazine, numbered as 31C, was identified and showed high-efficiency, broad-spectrum, and specific activities .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a benzene ring substituted with one or more trifluoromethyl groups . The analogues with carbamide groups exhibited great antinecroptotic activities .


Physical And Chemical Properties Analysis

The compound is a solid . Its empirical formula is C12H8F3NOS, and its molecular weight is 273.27 . The SMILES string representation of the compound is FC(F)(F)C1=CC=C(C=C1)C(S2)=NC©=C2CO .

Mechanism of Action

The compound acts as a potent inhibitor of necroptosis by targeting both receptor-interacting protein kinase 1 (RIPK1) and 3 (RIPK3) kinases . It blocks necrosome formation by specifically inhibiting the phosphorylation of RIPK3 in necroptotic cells .

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral - Eye Dam. 1 . It is combustible, acute toxic Cat.3, and can cause chronic effects . The safety precautions include avoiding inhalation, skin contact, and eye contact .

Future Directions

The compound and its analogues represent promising lead structures for further development . They exhibit strong antifungal activity and induce obvious oxidative damage . These RIPK3-targeting small molecules could provide new insights for antifungal drug development .

properties

IUPAC Name

(2Z)-4-phenyl-N-[2-(trifluoromethyl)anilino]-1,3-thiazole-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F3N4S/c19-18(20,21)13-8-4-5-9-14(13)24-25-15(10-22)17-23-16(11-26-17)12-6-2-1-3-7-12/h1-9,11,24H/b25-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPZHYLBIJYIYCO-MYYYXRDXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)C(=NNC3=CC=CC=C3C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CSC(=N2)/C(=N\NC3=CC=CC=C3C(F)(F)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-4-phenyl-N-[2-(trifluoromethyl)anilino]-1,3-thiazole-2-carboximidoyl cyanide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-phenyl-1,3-thiazol-2-yl){[2-(trifluoromethyl)phenyl]hydrazono}acetonitrile
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